Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate
Description
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate is a cyclohexane derivative featuring a methyl ester, a 4-oxo (ketone) group, and a 4-tert-butylphenyl substituent. Notably, ambiguously associates this compound with the CAS 619-66-9, which corresponds to 4-Carboxybenzaldehyde—a distinct molecule.
Properties
CAS No. |
1385694-49-4 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
methyl 1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24O3/c1-17(2,3)13-5-7-14(8-6-13)18(16(20)21-4)11-9-15(19)10-12-18/h5-8H,9-12H2,1-4H3 |
InChI Key |
AHUASEFWMIXTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 1-(4-tert-butylphenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence various biological pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound belongs to a class of cyclohexanecarboxylates with aryl substituents. Key structural analogs and their properties are summarized below:
*Deduced formula; CAS ambiguity noted.
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